molecular formula C27H24N2O4 B13389539 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-(1H-indol-3-yl)propanoic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-(1H-indol-3-yl)propanoic acid

Cat. No.: B13389539
M. Wt: 440.5 g/mol
InChI Key: IYEODAZATZJQGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Nalpha-methyl-L-tryptophan is a derivative of the amino acid tryptophan, modified with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at the N-alpha position and a methyl group at the alpha carbon. This compound is primarily used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Nalpha-methyl-L-tryptophan typically involves the protection of the amino group of tryptophan with the Fmoc group, followed by methylation at the alpha position. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. Methylation can be achieved using methyl iodide and a strong base like sodium hydride .

Industrial Production Methods

Industrial production of Fmoc-Nalpha-methyl-L-tryptophan follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the compound is synthesized on a resin and then cleaved off .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Nalpha-methyl-L-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fmoc-Nalpha-methyl-L-tryptophan is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Fmoc-Nalpha-methyl-L-tryptophan involves its incorporation into peptides during synthesis. The Fmoc group protects the amino group during the synthesis process and is removed under basic conditions to allow further peptide elongation. The methyl group at the alpha position can influence the conformation and stability of the resulting peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Nalpha-methyl-L-tryptophan is unique due to the presence of both the Fmoc protecting group and the methyl group at the alpha position. This combination provides stability during peptide synthesis and allows for the creation of peptides with specific conformational properties .

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-29(25(26(30)31)14-17-15-28-24-13-7-6-8-18(17)24)27(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23,25,28H,14,16H2,1H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEODAZATZJQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CNC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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